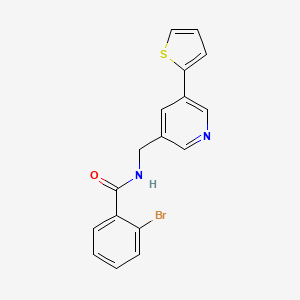

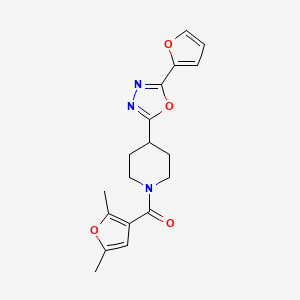

1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea, also known as IU1, is a small molecule inhibitor that has been widely used in scientific research to study the role of deubiquitinases (DUBs) in various cellular processes. DUBs are enzymes that remove ubiquitin molecules from other proteins, thereby regulating protein stability, localization, and function. IU1 has been shown to selectively inhibit a subset of DUBs, including USP14 and UCHL5, which are involved in the regulation of proteasome-mediated protein degradation.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

- This compound has been explored in the context of chemical reactions involving amino-functionalized 3-vinyl-1H-indoles, leading to various products like substitution products, redox products, and adducts, demonstrating its versatility in synthetic chemistry (Medion-Simon & Pindur, 1991).

Biological Activity

- In the field of medicinal chemistry, compounds structurally related to 1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea have been studied for their potential antidepressant activities, showcasing the relevance of indole derivatives in pharmacological research (Matzen et al., 2000).

Crystallography and Molecular Structure

- Research on similar compounds includes studies on their crystal structures, which help in understanding the molecular configurations and potential interactions in biological systems (Saharin et al., 2008).

Photovoltaic Applications

- In the realm of renewable energy, derivatives of this compound have been used in dye-sensitized solar cells to improve photoelectric conversion efficiency, indicating its utility in energy-related applications (Wu et al., 2009).

Antitumor Activities

- This compound and its derivatives have been synthesized and evaluated for antitumor activities, with studies focusing on their interaction with target proteins, which is crucial for developing new anticancer drugs (Hu et al., 2018).

Enzymatic Activity and Drug Development

- It has been used in the synthesis of active metabolites of potent kinase inhibitors, contributing to the development of new drugs in the treatment of diseases like cancer (Chen et al., 2010).

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-3-(2-morpholin-4-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c20-15(16-5-6-19-7-9-21-10-8-19)18-14-11-17-13-4-2-1-3-12(13)14/h1-4,11,17H,5-10H2,(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDKJAZFLKKQLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-3-(2-morpholinoethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-6-methyl-4-oxo-N-(thiophen-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2570109.png)

![4-[Tert-butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid](/img/structure/B2570110.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2570113.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione](/img/structure/B2570117.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2570118.png)

![N-isopropyl-2-((3-(2-methoxy-5-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2570122.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-ethyl-1H-indol-3-yl)urea](/img/structure/B2570124.png)